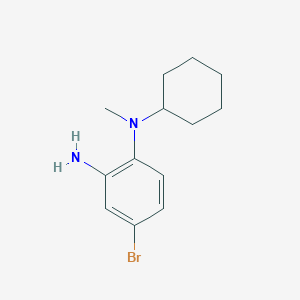

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine

CAS No.: 1016813-61-8

Cat. No.: VC4058824

Molecular Formula: C13H19BrN2

Molecular Weight: 283.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016813-61-8 |

|---|---|

| Molecular Formula | C13H19BrN2 |

| Molecular Weight | 283.21 g/mol |

| IUPAC Name | 4-bromo-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine |

| Standard InChI | InChI=1S/C13H19BrN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3 |

| Standard InChI Key | IARQWECCHKTPDG-UHFFFAOYSA-N |

| SMILES | CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N |

| Canonical SMILES | CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N |

Introduction

Structural and Molecular Characteristics

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine (molecular formula: C₁₃H₁₈BrN₂) features a 2-amino-4-bromophenyl group bonded to a tertiary amine nitrogen, which is further substituted by a cyclohexyl and a methyl group. The IUPAC name reflects its substituent positions:

-

2-Amino-4-bromophenyl: A benzene ring with an amino group (-NH₂) at the 2-position and a bromine atom at the 4-position.

-

N-Cyclohexyl-N-methylamine: A tertiary amine with a cyclohexyl (C₆H₁₁) and methyl (CH₃) group attached to the nitrogen.

The bromine atom introduces steric and electronic effects, influencing reactivity and intermolecular interactions . The cyclohexyl group contributes significant steric bulk, which may affect conformational flexibility and binding properties in biological systems .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tertiary amines like N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine typically involves sequential alkylation or reductive amination. Data from analogous compounds suggest two viable pathways:

Pathway 1: Alkylation of Primary Amines

-

Bromophenylamine Preparation: 4-Bromo-2-nitroaniline is reduced to 2-amino-4-bromoaniline using catalytic hydrogenation or tin(II) chloride .

-

N-Methylation: The primary amine undergoes methylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

-

N-Cyclohexylation: The secondary amine reacts with cyclohexyl bromide under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) .

Pathway 2: Reductive Amination

-

A one-pot reaction between 2-amino-4-bromobenzaldehyde, methylamine, and cyclohexylamine in the presence of NaBH₃CN or H₂/Pd-C .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Sequential Alkylation | 55–65 | ≥95 | Steric hindrance at N-cyclohexylation step |

| Reductive Amination | 70–75 | ≥90 | Over-reduction of imine intermediate |

The low water solubility and high LogP suggest preferential solubility in organic solvents like dichloromethane or ethyl acetate .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Aromatic protons (δ 6.7–7.4 ppm), cyclohexyl multiplet (δ 1.2–2.1 ppm), methyl singlet (δ 2.9–3.1 ppm) .

-

¹³C NMR: Brominated carbon (δ 115–120 ppm), quaternary N-methyl carbon (δ 40–45 ppm) .

Mass Spectrometry (MS)

Challenges in Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume